Methyl 6-(Bromomethyl)-1-naphthoate

Description

Significance of Naphthoate Derivatives in Contemporary Chemical Research

Naphthoate derivatives are integral to various fields of chemical science. In medicinal chemistry, they are key intermediates in the synthesis of pharmaceuticals. For instance, the isomeric compound, Methyl 6-bromo-2-naphthoate, is a well-known precursor in the production of Adapalene, a third-generation retinoid used for the treatment of acne. chemicalbook.com Furthermore, the naphthalene (B1677914) core is explored in the development of novel compounds for materials science, including dyes and pigments, due to its inherent aromaticity and stability. nbinno.com The reactivity of substituents on the naphthalene ring, such as bromine atoms, allows for a variety of chemical transformations, making these derivatives versatile building blocks in organic synthesis. guidechem.com

Molecular Architecture and Positional Isomerism of Methyl 6-(bromomethyl)-1-naphthoate

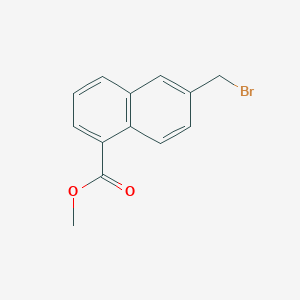

The molecular structure of this compound is characterized by a naphthalene core. A methyl ester group (-COOCH₃) is attached at the 1-position of the naphthalene ring, and a bromomethyl group (-CH₂Br) is substituted at the 6-position.

Positional isomerism is a critical concept when discussing substituted naphthalenes. The arrangement of functional groups on the naphthalene ring significantly influences the compound's properties and reactivity. fiveable.mecreative-chemistry.org.uk this compound is a distinct positional isomer from other related compounds, such as Methyl 6-bromo-2-naphthoate, where the bromine atom is directly attached to the ring at the 6-position and the ester group is at the 2-position. guidechem.com This difference in the location and nature of the bromine substituent (benzylic bromide vs. aryl bromide) dictates its chemical behavior and potential synthetic utility.

Below is a data table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 773092-81-2 |

| Molecular Formula | C₁₃H₁₁BrO₂ |

| Molecular Weight | 279.13 g/mol |

Current Research Landscape and Academic Scope of the Compound

The current research landscape for this compound appears to be limited. While it is listed by various chemical suppliers for research purposes, there is a notable absence of peer-reviewed studies detailing its use in specific synthetic pathways or its biological activity. bldpharm.com Its structural isomer, Methyl 6-bromo-2-naphthoate, conversely, is the subject of extensive research, highlighting its established role as a versatile chemical intermediate. nbinno.comguidechem.com The potential applications of this compound remain an open area for investigation, with its reactive bromomethyl group suggesting utility as an alkylating agent in the synthesis of more complex molecules. However, without dedicated studies, its specific contributions to the field of naphthoate chemistry remain largely theoretical.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(bromomethyl)naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMCBEGTIHRAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735494 | |

| Record name | Methyl 6-(bromomethyl)naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773092-81-2 | |

| Record name | Methyl 6-(bromomethyl)naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Bromomethyl 1 Naphthoate

Reactivity Profiles of the Bromomethyl Group

The bromomethyl group is analogous to a benzylic bromide. The carbon-bromine bond is activated by the adjacent naphthalene (B1677914) ring system, which can stabilize intermediates such as carbocations or radicals through resonance. This activation facilitates nucleophilic substitution, elimination, and radical reactions at the benzylic-like position. chemistrysteps.comucalgary.ca

Nucleophilic Substitution Reactions (e.g., for the formation of fluorinated naphthalenes, naphthylmethyl azides, and naphthalenecarboxaldehydes)

The primary bromomethyl group readily undergoes nucleophilic substitution reactions, typically via an SN2 mechanism, with a wide variety of nucleophiles. ucalgary.ca

Formation of Fluorinated Naphthalenes: The synthesis of fluorinated naphthalenes from their bromomethyl counterparts presents a challenge. Fluoride (B91410) is a poor leaving group in SN2 reactions compared to other halides. cas.cn However, its high electronegativity makes the attached carbon highly electrophilic. While intermolecular substitution with fluoride salts can be slow, certain conditions can promote the reaction. The use of specific fluorinating agents like silver(I) fluoride (AgF) or phase-transfer catalysts can facilitate the displacement of the bromide. researchgate.net The reaction is believed to proceed via a standard SN2 pathway, though it may require more forcing conditions than substitutions with other nucleophiles. The C-F bond formation is of significant interest due to the unique properties fluorine imparts to organic molecules. researchgate.net

Formation of Naphthylmethyl Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile, and its reaction with benzylic halides like methyl 6-(bromomethyl)-1-naphthoate proceeds efficiently to form the corresponding naphthylmethyl azide. This reaction is a classic example of an SN2 displacement. Studies on analogous compounds, such as 1-(bromomethyl)naphthalene, show that the reaction with sodium azide provides the azide derivative in high yield. mdpi.com This transformation is a key step in the synthesis of triazoles via click chemistry or for the reduction to primary amines.

Formation of Naphthalenecarboxaldehydes: The conversion of the bromomethyl group to a formyl group (aldehyde) can be achieved through oxidation rather than a direct substitution with a formyl anion equivalent. A common method is the Kornblum oxidation, where the bromide is first treated with dimethyl sulfoxide (B87167) (DMSO). The resulting alkoxysulfonium salt is then treated with a hindered base, such as triethylamine, which promotes an elimination reaction to yield the aldehyde, DMSO, and triethylammonium (B8662869) bromide.

Interactive Table: Nucleophilic Substitution Reactions Below is a summary of representative nucleophilic substitution reactions at the bromomethyl position.

| Product Type | Reagent(s) | Typical Conditions | Product |

| Fluorinated Naphthalene | Silver(I) Fluoride (AgF) | Acetonitrile (B52724), heat | Methyl 6-(fluoromethyl)-1-naphthoate |

| Naphthylmethyl Azide | Sodium Azide (NaN₃) | DMF or Acetone, RT | Methyl 6-(azidomethyl)-1-naphthoate |

| Naphthalenecarboxaldehyde | 1. DMSO2. Triethylamine (Et₃N) | 1. Heat2. RT | Methyl 6-formyl-1-naphthoate |

Radical Reactions and Their Propagation Pathways

The benzylic-like position of the bromomethyl group is susceptible to radical reactions due to the resonance stabilization of the resulting naphthylmethyl radical. chemistrysteps.commasterorganicchemistry.com Free radical bromination of methylnaphthalenes is a known process that proceeds via a radical chain mechanism, and understanding this can shed light on the reverse reactions and the stability of the intermediates. acs.org

The mechanism involves three key stages: byjus.comstackexchange.com

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•), typically using UV light or a radical initiator like AIBN.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of a precursor like methyl 6-methyl-1-naphthoate to form a resonance-stabilized naphthylmethyl radical and HBr. This organic radical then reacts with another molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other in various ways, such as two bromine radicals forming Br₂ or two naphthylmethyl radicals dimerizing. mdpi.com

The stability of the naphthylmethyl radical intermediate is the primary reason for the high reactivity of this position in radical processes. mdpi.com

Transformations Involving the Methyl Ester Moiety

The methyl ester group on the naphthalene ring is a carboxylic acid derivative and undergoes reactions typical of this functional class, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) establishes an equilibrium between the ester and the carboxylic acid and methanol. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is used.

Base-Catalyzed Hydrolysis (Saponification): This is the more common and efficient method. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.orgsavemyexams.com Acidic workup is required to protonate the salt and isolate the free carboxylic acid.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org For example, heating this compound in a large excess of ethanol (B145695) with an acid catalyst will produce ethyl 6-(bromomethyl)-1-naphthoate and methanol. masterorganicchemistry.com The use of the new alcohol as the solvent drives the equilibrium toward the desired product. wikipedia.orgmasterorganicchemistry.com

Reduction Reactions to Alcohol or Aldehyde Functionalities

The methyl ester can be reduced to either a primary alcohol or an aldehyde depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce esters. libretexts.orgbyjus.com The reaction proceeds via two successive additions of a hydride ion. The first addition leads to a tetrahedral intermediate that collapses to form an aldehyde. Since aldehydes are more reactive than esters towards reduction, the aldehyde is immediately reduced further to the primary alcohol. masterorganicchemistry.comyoutube.com Therefore, treatment of this compound with LiAlH₄ would yield [6-(bromomethyl)-1-naphthyl]methanol. It is important to note that LiAlH₄ can also reduce the bromomethyl group, potentially leading to a mixture of products or complete reduction to the corresponding methyl group, requiring careful control of conditions. byjus.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and bulkier reducing agent is necessary. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.comchemistrysteps.com When one equivalent of DIBAL-H is added to the ester at low temperatures (typically -78 °C), a stable tetrahedral intermediate is formed. youtube.comchemistrysteps.com This intermediate does not collapse to the aldehyde until an aqueous workup is performed. This procedure prevents the over-reduction to the alcohol, allowing for the isolation of 6-(bromomethyl)-1-naphthaldehyde. youtube.com

Interactive Table: Transformations of the Methyl Ester Moiety The following table summarizes key transformations of the methyl ester group.

| Transformation | Reagent(s) | Conditions | Product |

| Hydrolysis | |||

| Acid-Catalyzed | H₂O, H₂SO₄ (cat.) | Reflux | 6-(Bromomethyl)-1-naphthoic acid |

| Base-Catalyzed | 1. NaOH (aq)2. H₃O⁺ | 1. Reflux2. Workup | 6-(Bromomethyl)-1-naphthoic acid |

| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Reflux | Ethyl 6-(bromomethyl)-1-naphthoate |

| Reduction | |||

| To Alcohol | 1. LiAlH₄2. H₃O⁺ | 1. THF, 0 °C to RT2. Workup | [6-(Bromomethyl)-1-naphthyl]methanol |

| To Aldehyde | 1. DIBAL-H2. H₂O | 1. Toluene, -78 °C2. Workup | 6-(Bromomethyl)-1-naphthaldehyde |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The reactivity of the naphthalene core in this compound is profoundly influenced by the electronic properties of its two substituents: the electron-withdrawing methoxycarbonyl group (-COOCH₃) at the 1-position and the complex bromomethyl group (-CH₂Br) at the 6-position. The bromomethyl group, while containing an electronegative bromine atom, is primarily considered an alkyl-type substituent with a weak deactivating or weakly activating inductive effect on the aromatic ring. In contrast, the methoxycarbonyl group is a moderate to strong deactivating group due to its resonance and inductive electron-withdrawing nature.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the naphthalene ring acts as a nucleophile, attacking an incoming electrophile. The directing effects of the existing substituents determine the position of the new substituent. The methoxycarbonyl group at C1 strongly deactivates the ring to which it is attached (the ring containing C1-C4 and C9-C10) and directs incoming electrophiles to the meta positions relative to itself, which are C3 and, to a lesser extent, C8. However, the bromomethyl group at C6 on the second ring will influence the reactivity of that ring. As a weakly deactivating or weakly activating group, it directs incoming electrophiles to the ortho and para positions.

Considering the combined effects, electrophilic attack is more likely to occur on the ring bearing the bromomethyl group, which is less deactivated than the ring with the methoxycarbonyl group. The primary sites for electrophilic attack are predicted to be C5 and C7, which are ortho and para, respectively, to the bromomethyl group at C6. Steric hindrance from the peri-hydrogen at C5 might slightly favor substitution at C7.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Electrophilic Attack | Predicted Reactivity | Rationale |

| C5 | Major Product | Ortho to the weakly directing bromomethyl group on the less deactivated ring. |

| C7 | Major Product | Para to the weakly directing bromomethyl group on the less deactivated ring. |

| C2, C3, C4 | Minor to Negligible | Located on the highly deactivated ring containing the methoxycarbonyl group. |

| C8 | Minor Product | Meta to the methoxycarbonyl group, but on the deactivated ring. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the naphthalene core is generally less favorable than on benzene (B151609) due to the higher electron density of the naphthalene ring system. However, the presence of a strong electron-withdrawing group, such as the methoxycarbonyl group, can facilitate such reactions, particularly if a good leaving group is present on the ring. In the case of this compound, the bromine atom is on the methyl group and not directly attached to the aromatic ring, making it unsuitable as a leaving group for a standard SNAr reaction on the core.

For a hypothetical SNAr reaction to occur on the naphthalene core, a leaving group (e.g., a halogen) would need to be introduced onto the ring itself. If such a derivative were synthesized, the electron-withdrawing methoxycarbonyl group at C1 would activate the ring towards nucleophilic attack, primarily at the ortho and para positions (C2 and C4).

Detailed Studies of Reaction Mechanisms and Transition State Analysis

Due to the specialized nature of this compound, specific experimental and computational studies on its reaction mechanisms are not extensively available in public literature. However, a detailed analysis can be constructed based on established principles of physical organic chemistry and computational models of related substituted naphthalenes.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool to model reaction pathways and analyze the structures and energies of transition states. For the electrophilic substitution of this compound, computational studies would be invaluable in confirming the predicted regioselectivity and providing quantitative insights into the activation barriers for attack at different positions.

A typical computational study would involve:

Geometry Optimization: Determining the lowest energy structures of the reactant, electrophile, intermediates (sigma complexes), and products.

Transition State Searching: Locating the transition state structures connecting the reactants to the intermediates and the intermediates to the products.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle point for transition states) and calculating zero-point vibrational energies.

Energy Profile Construction: Plotting the relative energies of all species along the reaction coordinate to visualize the reaction pathway and determine the activation energies.

For electrophilic attack, the stability of the resulting Wheland intermediate (sigma complex) is a key determinant of the reaction pathway. Computational models would likely show that the positive charge in the intermediates formed by attack at C5 and C7 is better stabilized by the weak inductive effect of the bromomethyl group and avoids the strong destabilizing effect of the methoxycarbonyl group, leading to lower energy transition states.

Table 2: Predicted Relative Activation Energies for Electrophilic Nitration of this compound (Hypothetical Computational Data)

| Position of Nitration | Predicted Relative Activation Energy (kcal/mol) | Predicted Transition State Characteristics |

| C7 | 0 (Reference) | Positive charge delocalized across the naphthalene ring, stabilized by the C6-bromomethyl group. |

| C5 | +0.5 - 1.5 | Similar to C7, with slightly higher energy due to potential steric interactions. |

| C8 | > +5 | Positive charge significantly destabilized by the adjacent C1-methoxycarbonyl group. |

| C2, C3, C4 | > +8 | Attack on the highly deactivated ring, leading to high-energy transition states. |

Experimental Kinetic and Thermodynamic Analysis of Transformations

Experimental kinetic and thermodynamic studies are essential for a complete understanding of reaction mechanisms. For this compound, such studies would involve measuring reaction rates and equilibrium constants for its various transformations.

Kinetic Analysis:

Kinetic studies of electrophilic aromatic substitution reactions would involve monitoring the disappearance of the starting material and the appearance of the products over time under various conditions (e.g., different temperatures, concentrations of reactants and catalysts). This data would allow for the determination of the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation).

For instance, in a nitration reaction, one could use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the formation of the different nitro-substituted isomers. The relative rates of formation of the C5 and C7 isomers would provide experimental validation of the predicted regioselectivity.

Thermodynamic Analysis:

Thermodynamic analysis focuses on the relative stabilities of reactants and products. For electrophilic substitution, the distribution of products can be under either kinetic or thermodynamic control. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). At higher temperatures, the reaction can become reversible, leading to the thermodynamically most stable product.

In the case of the electrophilic substitution of this compound, the C7-substituted product might be thermodynamically favored over the C5-substituted product due to reduced steric strain. Experimental studies involving equilibration of the isomers at high temperatures would be necessary to confirm this.

Table 3: Hypothetical Experimental Data for the Bromination of this compound

| Reaction Condition | Product Ratio (C5-Br : C7-Br) | Interpretation |

| Low Temperature (-20 °C) | 1.2 : 1 | Kinetic control, suggesting a slightly lower activation barrier for attack at C5. |

| High Temperature (100 °C) | 0.8 : 1 | Thermodynamic control, indicating that the C7-substituted product is more stable. |

Synthetic Utility and Role As an Organic Intermediate and Building Block

Foundation for the Construction of Complex Naphthalene (B1677914) Architectures

The naphthalene core of methyl 6-(bromomethyl)-1-naphthoate provides a rigid, aromatic platform. The compound's two distinct functional groups enable chemists to introduce a wide array of substituents and build elaborate molecular structures.

The primary reactivity of the bromomethyl group lies in its susceptibility to nucleophilic attack. This allows for the straightforward introduction of various functionalities at the 6-position of the naphthalene ring. For instance, reaction with oxygen nucleophiles, such as alcohols or phenols in the presence of a base, yields the corresponding ethers. Similarly, nitrogen nucleophiles, including primary and secondary amines, can be used to synthesize a range of naphthylmethylamines. Thiolates can displace the bromide to form thioethers, and reaction with cyanide ions provides a route to increase the carbon chain length. These substitution reactions are fundamental to creating a diverse set of derivatives from a single, readily accessible starting material.

This compound is a key precursor for synthesizing heterocyclic systems fused to the naphthalene core. These structures are of interest due to their presence in various biologically active molecules and functional materials. The synthesis often involves an initial nucleophilic substitution at the bromomethyl group, followed by an intramolecular cyclization reaction. For example, reaction with a suitable ortho-functionalized aniline (B41778) derivative can lead to the formation of naphthyl-fused quinolines or other nitrogen-containing heterocycles. This strategy provides a powerful method for assembling complex, polycyclic aromatic systems that would be challenging to construct otherwise.

Contribution to the Assembly of Polycyclic Aromatic Compounds

Beyond its use in creating functionalized naphthalene derivatives, this compound serves as a building block for larger polycyclic aromatic compounds (PACs). The bromomethyl group can participate in various carbon-carbon bond-forming reactions. For example, it can be converted into a phosphonium (B103445) salt for use in Wittig-type reactions to form alkenes. Furthermore, it can be employed in coupling reactions, such as those catalyzed by palladium, to connect the naphthalene unit to other aromatic systems. These methods are crucial for the synthesis of advanced materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Facilitation of Diverse Chemical Library Synthesis

In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds for screening is essential. This compound is an ideal scaffold for the synthesis of such chemical libraries. Its bifunctional nature allows for a combinatorial approach, where a diverse set of building blocks can be introduced at both the bromomethyl and methyl ester positions. For instance, a library of amides can be created by first reacting the bromomethyl group with a variety of amines, followed by hydrolysis of the ester and subsequent amide coupling with another set of amines. This modular approach enables the efficient exploration of chemical space to identify compounds with desired biological activities or material properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are indispensable for the separation of Methyl 6-(Bromomethyl)-1-naphthoate from reaction mixtures, the assessment of its purity, and for quantitative analysis. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is typically the method of choice for naphthalene (B1677914) derivatives. A gradient elution is often employed to ensure the efficient separation of the target compound from impurities with varying polarities. The development of a robust HPLC method is crucial for quality control and routine analysis.

A typical HPLC method for a naphthalene derivative would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. UV detection is commonly used, with the detection wavelength set to a maximum absorbance of the naphthalene chromophore.

Table 1: Illustrative HPLC Parameters for the Analysis of Naphthalene Derivatives

| Parameter | Value |

| Stationary Phase | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: 0.05% Phosphoric acid in WaterB: Methanol or Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a generalized set of parameters. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While the thermal lability of some brominated compounds can be a concern, GC-MS has been successfully applied to the analysis of various brominated naphthalene derivatives. The use of a high-temperature capillary column with a non-polar or medium-polarity stationary phase is common.

For the analysis of naphthalene and related compounds, a split/splitless injector is typically used. The oven temperature program is optimized to achieve good separation of the analytes. Mass spectrometry detection in full scan mode allows for the identification of unknown impurities, while selected ion monitoring (SIM) mode provides high sensitivity for quantitative analysis.

Table 2: Representative GC-MS Parameters for the Analysis of Brominated Naphthalene Compounds

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a phenyl-arylene polymer or similar stationary phase |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 10 min) |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

Note: This table provides a general set of parameters. The thermal stability of this compound would need to be considered for method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which requires a specialized system capable of handling higher backpressures. The principles of UPLC are based on the van Deemter equation, which relates plate height to linear velocity.

For a compound like this compound, a UPLC method would provide faster analysis times and reduced solvent consumption, making it ideal for high-throughput screening and quality control. The separation principles are similar to HPLC, typically employing a reversed-phase column and a gradient elution with a mobile phase of water and acetonitrile or methanol.

Table 3: Exemplary UPLC Parameters for the Analysis of Naphthalene Derivatives

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 3 | |

| 4 | |

| 4.1 | |

| 5 | |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm or Mass Spectrometry |

| Injection Volume | 1 µL |

Note: This table illustrates typical UPLC parameters. Specific method development would be necessary for this compound.

Spectroscopic Techniques for Definitive Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the unambiguous determination of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene ring, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the naphthalene ring.

The ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the naphthalene ring, the bromomethyl carbon, and the methoxy (B1213986) carbon.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.4 | Multiplet | 6H | Aromatic protons |

| ~4.7 | Singlet | 2H | -CH₂Br |

| ~4.0 | Singlet | 3H | -OCH₃ |

Note: Predicted values based on related structures. The solvent is typically CDCl₃.

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~135 - 125 | Aromatic carbons |

| ~52 | -OCH₃ |

| ~33 | -CH₂Br |

Note: Predicted values based on related structures. The solvent is typically CDCl₃.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecular ion. This is particularly useful for confirming the presence of bromine, which has two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to a distinctive M+ and M+2 isotopic pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This is a powerful tool for analyzing complex mixtures and for obtaining mass spectra of individual components. In LC-MS/MS, fragmentation of the molecular ion can be induced to provide further structural information. For this compound, key fragmentations would be the loss of the bromine atom, the methoxy group, and the entire ester group.

Table 6: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 278/280 | [M]⁺, Molecular ion peak showing the isotopic pattern of bromine |

| 199 | [M - Br]⁺ |

| 247/249 | [M - OCH₃]⁺ |

| 219/221 | [M - COOCH₃]⁺ |

| 141 | Naphthoyl cation |

Note: These are predicted fragmentation patterns under Electron Ionization (EI) or Electrospray Ionization (ESI) conditions.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For this compound, the expected characteristic absorption bands would include:

C=O Stretching: A strong absorption band is anticipated in the region of 1720-1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the methyl ester.

C-O Stretching: The C-O single bond of the ester group would likely exhibit a strong absorption band in the 1300-1100 cm⁻¹ range.

Aromatic C=C Stretching: The naphthalene ring system would produce a series of medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and bromomethyl groups would be observed in the 3000-2850 cm⁻¹ range.

CH₂-Br Stretching: The stretching vibration of the carbon-bromine bond in the bromomethyl group is expected to produce a characteristic absorption in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring would give rise to specific out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. The selection rules for Raman are different, often highlighting non-polar bonds and symmetric vibrations. For this compound, the anticipated Raman signals would include:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the naphthalene ring are expected to be strong and sharp in the Raman spectrum, providing a characteristic fingerprint of the aromatic system.

C=O Stretching: The carbonyl stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum.

C-Br Stretching: The C-Br stretching vibration would also be observable in the Raman spectrum.

A comparative analysis of both FTIR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Signal |

| Carbonyl (C=O) | 1720-1700 (Strong) | Weak |

| Ester (C-O) | 1300-1100 (Strong) | Medium |

| Aromatic (C=C) | 1600-1450 (Medium-Weak) | Strong |

| Aromatic C-H | >3000 (Weak-Medium) | Strong |

| Aliphatic C-H | 3000-2850 (Weak-Medium) | Strong |

| Bromomethyl (C-Br) | 600-500 (Medium) | Medium |

Note: The data in this table is predictive and based on characteristic frequencies of similar functional groups. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of the compound would be required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While no published crystal structure for this compound (CAS 773092-81-2) could be located in the searched scientific literature, a hypothetical crystallographic analysis would yield crucial data.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~1800-2500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | ~1.5-1.6 |

Note: The values in this table are hypothetical and represent a plausible range for a molecule of this size and composition.

The detailed structural information obtained from single-crystal X-ray diffraction would be invaluable for understanding the solid-state packing of the molecules, including any potential π-π stacking interactions of the naphthalene rings or halogen bonding involving the bromine atom. This information is critical for correlating the solid-state structure with the compound's physical properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the molecule's electronic energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT methods, such as the popular B3LYP functional, combined with a suitable basis set (e.g., 6-311+G(d,p)), are effective for optimizing the molecular geometry and predicting vibrational frequencies. scispace.com For Methyl 6-(Bromomethyl)-1-naphthoate, a DFT calculation would begin by defining an initial 3D structure. The algorithm then iteratively adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Studies on related naphthalene (B1677914) derivatives demonstrate the utility of DFT. For instance, research on 1,8-disubstituted naphthalenes used DFT calculations to understand how bulky substituents, such as bromomethyl groups, induce strain and distort the planar naphthalene ring. nih.gov Such calculations for this compound would reveal the precise orientation of the ester and bromomethyl groups relative to the naphthalene core and quantify any steric-induced distortions. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory) provide a rigorous way to study molecular systems. nih.gov While computationally more demanding than DFT, they can offer benchmark results for electronic properties. nih.gov

In a comparative study on naphthol isomers, the performance of ab initio methods (TD-HF) was evaluated against DFT for predicting electronic transitions. nih.gov For this compound, ab initio calculations could be used to corroborate the geometries and energies obtained from DFT, providing a higher level of theoretical accuracy for its electronic structure and reactivity parameters. nih.gov

Electronic Structure Analysis and Bonding Characteristics

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). tandfonline.com

The table below shows representative HOMO, LUMO, and energy gap values for naphthalene and a related substituted derivative, calculated using DFT, to illustrate the data obtained from such an analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Naphthalene | -6.15 | -1.98 | 4.17 |

| 2-Amino-1-naphthalenesulfonic acid | -5.89 | -1.45 | 4.44 |

| This table is illustrative, based on data for related compounds to demonstrate the typical output of FMO analysis. tandfonline.com |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map is a computational visualization that illustrates the charge landscape of a molecule. libretexts.org The MEP surface is colored to show different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. wolfram.comresearchgate.net

For this compound, an MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the ester group and the electronegative bromine atom of the bromomethyl group. researchgate.net These sites would be identified as the most likely points for interaction with electrophiles or for engaging in hydrogen bonding. Conversely, positive potential (blue) might be localized on the hydrogen atoms and the carbon of the bromomethyl group, indicating sites for nucleophilic attack. walisongo.ac.id These maps provide a powerful visual guide to the molecule's reactive behavior. libretexts.org

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational spectra (Infrared and Raman) can be performed to identify characteristic frequencies corresponding to specific bond stretches, bends, and torsions within the molecule.

By calculating the vibrational modes using DFT, a theoretical spectrum can be generated. scispace.com This computed spectrum can then be compared with experimental data. Such a comparison aids in the assignment of complex experimental spectra, where vibrational bands may overlap. For instance, a DFT study on 6-bromo-2-naphthoic acid successfully correlated theoretical vibrational frequencies with experimental FT-IR and FT-Raman spectra, enabling a detailed assignment of the molecule's vibrational modes. scispace.com A similar analysis for this compound would allow for the unambiguous identification of key vibrational signatures, such as the C=O stretch of the ester, the C-Br stretch of the bromomethyl group, and the various vibrations of the naphthalene ring system.

Computational NMR and Vibrational (IR/Raman) Spectra Simulations

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound. These simulations provide valuable insights into the molecule's structure and vibrational modes, aiding in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectra Simulation: Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors of atomic nuclei. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the chemical shifts (δ) of the ¹H and ¹³C nuclei. For this compound, these simulations would elucidate the electronic environment of each proton and carbon atom, helping to assign the peaks in an experimental NMR spectrum. The calculated shifts would be influenced by the electron-withdrawing effects of the bromo and ester groups, as well as the aromatic ring currents of the naphthalene core.

Infrared (IR) and Raman Spectra Simulations: Vibrational spectroscopy simulations are instrumental in understanding the molecular vibrations of this compound. youtube.com By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. youtube.com These frequencies can then be correlated with the absorption bands in an experimental IR spectrum and the scattering peaks in a Raman spectrum.

For this compound, key vibrational modes would include:

C-H stretching vibrations of the aromatic naphthalene ring and the methyl group.

C=O stretching of the ester functionality.

C-O stretching of the ester group.

C-Br stretching of the bromomethyl group.

Vibrations associated with the naphthalene skeletal framework.

Simulations for related compounds, such as 6-bromo-2-naphthoic acid, have successfully utilized DFT with the B3LYP method and a 6-311+G** basis set to interpret experimental IR and Raman spectra. youtube.com A similar approach for this compound would provide a detailed assignment of its vibrational spectrum.

A hypothetical table of predicted vibrational frequencies based on typical ranges for the functional groups present in this compound is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (methyl) | 3000 - 2850 |

| C=O Stretch (ester) | 1730 - 1715 |

| C=C Stretch (aromatic) | 1625 - 1440 |

| C-O Stretch (ester) | 1300 - 1000 |

| C-Br Stretch | 680 - 515 |

Modeling of UV-Vis Absorption and Emission Properties

The electronic absorption and emission properties of this compound can be modeled using time-dependent density functional theory (TD-DFT). These calculations provide insights into the electronic transitions that occur when the molecule interacts with ultraviolet and visible light.

UV-Vis Absorption: TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions. For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the naphthalene ring system. The positions and intensities of the absorption maxima (λ_max) would be influenced by the substitution pattern, including the ester and bromomethyl groups. These substituents can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted naphthalene.

Emission (Fluorescence/Phosphorescence): Modeling of emission properties involves studying the excited state potential energy surfaces. Following absorption of light, the molecule can relax to the lowest vibrational level of the first excited singlet state (S₁) and then return to the ground state (S₀) by emitting a photon (fluorescence). TD-DFT can be used to optimize the geometry of the S₁ state and calculate the emission energy. The presence of the bromine atom could also facilitate intersystem crossing to the triplet state (T₁), potentially leading to phosphorescence.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. sigmaaldrich.com For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules.

Conformational Analysis: While the naphthalene core is rigid, the ester and bromomethyl substituents have rotational degrees of freedom. MD simulations can explore the potential energy surface associated with the rotation around the C-C and C-O bonds of these side chains. This allows for the identification of the most stable conformations (rotamers) and the energy barriers between them. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its packing in the solid state.

Intermolecular Interactions: In a condensed phase (liquid or solid), this compound molecules will interact with each other through various non-covalent forces. MD simulations, using an appropriate force field, can model these interactions, which include:

Van der Waals forces: Arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Due to the permanent dipoles of the ester and bromomethyl groups.

π-π stacking: Interactions between the aromatic naphthalene rings of adjacent molecules.

By simulating a system containing many molecules of this compound, MD can predict bulk properties such as density, heat of vaporization, and the radial distribution function, which describes the local molecular ordering.

Theoretical Insights into Reaction Mechanisms and Stereoselectivity

Theoretical chemistry provides a powerful avenue to investigate the reactivity of this compound. By mapping the potential energy surfaces of its reactions, chemists can gain insights into reaction pathways, transition states, and the factors governing selectivity.

Reaction Mechanisms: The bromomethyl group is a key reactive site in this compound, making it a versatile substrate for nucleophilic substitution reactions (S_N1 and S_N2). Computational methods can be used to:

Model the transition state structures: For an S_N2 reaction, this would involve the incoming nucleophile and the departing bromide ion being simultaneously associated with the benzylic carbon.

Calculate activation energies: The energy barrier to reaction can be computed, providing an estimate of the reaction rate.

Investigate the role of the solvent: The effect of solvent molecules on the reaction pathway can be included in the calculations, either implicitly (as a continuum) or explicitly.

Stereoselectivity: While the naphthalene core of this compound is achiral, reactions at the bromomethyl group or elsewhere on the molecule could potentially create stereocenters. Theoretical calculations can be employed to understand and predict the stereochemical outcome of such reactions. By comparing the activation energies of the pathways leading to different stereoisomers, the preferred product can be identified. For example, if a reaction creates a new chiral center, computational models can help predict whether the (R) or (S) enantiomer will be formed in excess.

Future Research Directions and Emerging Areas for Methyl 6 Bromomethyl 1 Naphthoate

Development of Novel Catalytic Systems for Efficient Transformations

The inherent reactivity of the bromomethyl group in Methyl 6-(bromomethyl)-1-naphthoate makes it an ideal substrate for a multitude of catalytic transformations. Future research is poised to focus on the development of novel and highly efficient catalytic systems to exploit this reactivity for the construction of complex organic molecules.

The benzylic bromide functionality is a prime handle for various cross-coupling reactions. While traditional palladium-catalyzed reactions are well-established, future work will likely explore more sustainable and versatile catalytic systems. This includes the use of earth-abundant metal catalysts, such as those based on iron, copper, nickel, and cobalt, to perform Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These developments would provide more cost-effective and environmentally benign routes to a diverse array of substituted naphthalene (B1677914) derivatives.

Furthermore, the application of photoredox catalysis represents a significant frontier. Visible-light-mediated catalytic reactions could enable transformations under mild conditions that are often challenging with traditional thermal methods. For instance, the generation of a benzylic radical from the bromomethyl group via photoredox catalysis could open up new avenues for C-C and C-heteroatom bond formation.

A summary of potential catalytic transformations is presented in the table below:

| Catalytic System | Reaction Type | Potential Products |

| Palladium or Nickel Catalysts | Suzuki Coupling | Aryl- or heteroaryl-substituted methyl 1-naphthoates |

| Copper/Palladium Catalysts | Sonogashira Coupling | Alkynyl-substituted methyl 1-naphthoates |

| Palladium Catalysts | Heck Coupling | Alkenyl-substituted methyl 1-naphthoates |

| Palladium or Copper Catalysts | Buchwald-Hartwig Amination | Amino-substituted methyl 1-naphthoates |

| Photoredox Catalysts | Radical-mediated reactions | Diverse functionalized naphthalene derivatives |

Exploration of Enantioselective and Diastereoselective Synthesis Pathways

The creation of chiral molecules with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While this compound is itself achiral, its reactions can be guided by chiral catalysts to produce enantiomerically enriched or diastereomerically pure products.

Future research will likely delve into the development of enantioselective nucleophilic substitution reactions at the benzylic position. The use of chiral ligands in conjunction with transition metal catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, enantioconvergent methods could transform the racemic (if applicable) or prochiral starting material into a single enantiomeric product. nih.gov

Moreover, if the naphthalene core or the nucleophile possesses a stereocenter, diastereoselective reactions can be explored. This would be particularly relevant in the synthesis of complex natural products or pharmaceuticals where multiple stereocenters need to be controlled. The development of organocatalytic systems for these transformations also presents a promising avenue, potentially avoiding the use of metal catalysts.

Integration into Advanced Flow Chemistry and Microreactor Systems

The translation of important chemical transformations from traditional batch processes to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. sioc-journal.cnsci-hub.se The future of synthesizing and utilizing this compound will likely see a significant integration of flow chemistry.

Given that many reactions involving benzylic bromides can be highly exothermic and may involve hazardous reagents, the enhanced safety profile of microreactors makes them particularly suitable. sioc-journal.cn Continuous flow processing allows for the generation and immediate consumption of reactive intermediates, minimizing the risks associated with their accumulation in batch reactors.

Furthermore, flow chemistry can enable reactions that are difficult to perform in batch, such as those requiring high pressures or temperatures, or photochemical reactions with improved light penetration. vapourtec.com The precise control over residence time and temperature in a microreactor can lead to higher yields and selectivities, reducing the formation of byproducts. The potential for automating library synthesis in flow would also accelerate the discovery of new derivatives of this compound with desired properties.

Potential Applications in Advanced Materials Synthesis through its Reactivity Profile

The naphthalene unit is a well-known chromophore and fluorophore, and its incorporation into larger molecular or polymeric structures can lead to materials with interesting photophysical and electronic properties. nih.gov The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials.

The bromomethyl group can serve as a point of polymerization or as an anchor to attach the naphthalene moiety to other structures. For example, it could be used as a monomer in the synthesis of novel polymers with tailored properties for applications in organic light-emitting diodes (OLEDs), sensors, or as components of metal-organic frameworks (MOFs). vapourtec.com

The ester group also offers a handle for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, or other esters, or to coordinate with metal centers in the construction of coordination polymers or MOFs. The combination of the reactive benzylic bromide and the versatile ester group on the rigid naphthalene scaffold provides a powerful platform for the rational design of new functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-(Bromomethyl)-1-naphthoate, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of methyl naphthoate derivatives using reagents like under controlled conditions. For example, describes a reaction where 6-(bromomethyl)pteridine-2,4-diamine hydrobromide is synthesized in anhydrous DMA at 55°C under , followed by quenching with . Purity optimization can be achieved via column chromatography or recrystallization, with purity verification by and HPLC (>97% purity thresholds are typical, as noted in ) .

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography is a gold standard for structural confirmation. reports bond angles (e.g., ) and torsional parameters (e.g., ) derived from crystallographic data. Complementary techniques include for carbon environment analysis and FT-IR for functional group identification .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. highlights its use in synthesizing iodinated naphthoic acids via aromatic Finkelstein reactions and as a building block for ligands in coordination chemistry (e.g., adapalene derivatives) .

Advanced Research Questions

Q. How do solvent choice and reaction conditions influence the regioselectivity of bromination in naphthoate derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMA or DMF) enhance bromine activation, favoring electrophilic substitution at the 6-position. emphasizes the role of atmospheres in preventing oxidation side reactions. Kinetic vs. thermodynamic control can be probed via time-resolved to monitor intermediate formation .

Q. What strategies resolve contradictions in toxicity data for brominated naphthalene derivatives?

- Methodological Answer : Discrepancies in toxicity studies (e.g., hepatic vs. renal effects) require systematic literature reviews using structured queries (). For instance, PubMed search strings like

("Naphthalenes/toxicity"[mh] OR "Naphthalenes/pharmacokinetics"[mh])can identify species-specific outcomes (e.g., lab mammals vs. human cell lines). Meta-analyses should account for exposure routes (inhalation, oral) and dose thresholds () .

Q. How can this compound be leveraged in designing enzyme inhibitors or photoactive ligands?

- Methodological Answer : The bromomethyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation. notes its utility in synthesizing adamantyl- and tert-butyl-modified ligands for steric tuning. Computational docking studies (e.g., AutoDock Vina) combined with synthetic accessibility indices (SAscore) can prioritize derivatives for biological testing .

Q. What analytical methods are critical for detecting metabolic byproducts of this compound in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.